molecular formula C16H15BrN2O3 B3661321 4-{[(4-bromo-2-methylphenoxy)acetyl]amino}benzamide

4-{[(4-bromo-2-methylphenoxy)acetyl]amino}benzamide

Cat. No.: B3661321
M. Wt: 363.21 g/mol
InChI Key: UVNJSFHTSLYISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as METHYL 4-(((2-BROMO-4-METHYLPHENOXY)ACETYL)AMINO)BENZOATE, has a linear formula of C17H16BrNO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A preparation method of a similar compound, 4-bromoacetyl-2-methyl benzoic acid methyl ester, involves several steps . The process starts with dissolving 4-bromo-2-methylbenzoic acid in methanol and carrying out an esterification reaction under the catalysis of sulfuric acid to generate a first intermediate compound . This compound then reacts with potassium vinylfluoroborate or vinylboric acid under the action of palladium catalysis to obtain a second intermediate compound . Finally, an alpha-halogenated ketone synthesis reaction is carried out on the second intermediate compound under the action of a halogenated reagent to obtain the 4-bromoacetyl-2-methyl benzoate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)c1ccc(cc1)NC(=O)COc2ccc(cc2C)Br . The InChI representation is: InChI=1S/C18H18BrNO4/c1-3-23-18(22)13-4-7-15(8-5-13)20-17(21)11-24-16-9-6-14(19)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,20,21) .

Safety and Hazards

Sigma-Aldrich provides this product to researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

4-[[2-(4-bromo-2-methylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10-8-12(17)4-7-14(10)22-9-15(20)19-13-5-2-11(3-6-13)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNJSFHTSLYISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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